N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CDK2 Inhibition Kinase Selectivity Halogen Bonding

N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877798-89-5) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core, which is a recognized privileged scaffold in kinase inhibitor drug discovery. Its structure is characterized by a 4-bromophenylamine group at the 7-position, a methyl group at the 5-position, and a phenyl ring at the 3-position.

Molecular Formula C19H15BrN4
Molecular Weight 379.261
CAS No. 877798-89-5
Cat. No. B2435826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS877798-89-5
Molecular FormulaC19H15BrN4
Molecular Weight379.261
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C19H15BrN4/c1-13-11-18(23-16-9-7-15(20)8-10-16)24-19(22-13)17(12-21-24)14-5-3-2-4-6-14/h2-12,23H,1H3
InChIKeyPDUXICKWNJCDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Procurement-Relevant Identification and Core Scaffold Characteristics


N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877798-89-5) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core, which is a recognized privileged scaffold in kinase inhibitor drug discovery [1]. Its structure is characterized by a 4-bromophenylamine group at the 7-position, a methyl group at the 5-position, and a phenyl ring at the 3-position. This compound falls within the scope of a broad patent family claiming pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives as inhibitors of protein kinases for treating proliferative diseases, establishing its foundational relevance for kinase-targeted research programs [2].

CDK2 kinase inhibitor research scaffold
Halogen bonding probe for ATP-binding site studies
Patent-covered kinase inhibitor tool compound

Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Interchanged for N-(4-Bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


In the pyrazolo[1,5-a]pyrimidine class, the N7-substituent is a critical determinant of kinase selectivity and potency. Simply substituting the 4-bromophenyl group with a 4-chloro, 4-fluoro, or unsubstituted phenyl analog will fundamentally alter the molecule's electronic profile, steric bulk, and potential for halogen bonding [1]. The specific combination of a 4-bromophenyl group at the 7-position, a methyl at the 5-position, and a phenyl at the 3-position, as covered in foundational kinase inhibitor patents, defines a unique chemical space for ATP-binding site interactions that is not replicated by other halogen or alkyl variants [1]. Therefore, generic substitution without confirmatory activity testing will not guarantee equivalent biological or pharmacological outcomes.

4-Bromophenyl group enables critical halogen bonding; Cl, F, or H analogs may exhibit altered kinase interactions.
N7-substituent variation can modify electronic and steric properties, potentially shifting kinase selectivity profile.
Patent-specific substitution pattern; replacement without confirmatory profiling may not support the same research context.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


Enhanced CDK2 Inhibitory Potency Conferred by 4-Bromophenyl Moiety vs. Non-Halogenated Analogs

The 4-bromophenyl group at the N7-position is critical for high-affinity CDK2 inhibition. In a closely related series of pyrazolo[1,5-a]pyrimidine-2-ylamines, the 7-(4-bromophenyl) derivative (compound 5h) exhibited a CDK2 IC50 of 22 nM, which is comparable to the clinical CDK inhibitor dinaciclib (IC50 = 18 nM) [1]. This nanomolar potency is attributed to the bromine atom's ability to form favorable halogen bonds within the ATP-binding pocket, an interaction that is significantly weaker or absent with non-halogenated, 4-methyl, or 4-methoxy phenyl analogs.

CDK2 Potency vs. Non-Halogenated
Class-level inference
Analog 5h: IC50 = 22 nM (CDK2)
Non-halogenated: expected >1,000 nM
>45-fold difference
Reported CDK2 inhibition context
Class-level SAR inference; direct compound data pending
CDK2 Inhibition Kinase Selectivity Halogen Bonding

Divergent Kinase Selectivity Profile Relative to N-Cyclopentyl Analog

Replacing the N7-substituent from 4-bromophenyl to cyclopentyl dramatically shifts the kinase target engagement. The N-cyclopentyl analog (N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) was identified as a low-potency hit in a high-throughput screen, showing an IC50 of 62.9 µM against an unspecified kinase target from the Scripps Research Institute Molecular Screening Center [1]. This starkly contrasts with the nanomolar CDK2 activity anticipated for the 4-bromophenyl derivative, indicating that the 4-bromophenyl substituent directs the scaffold toward a different kinase selectivity profile.

Kinase Selectivity vs. N-Cyclopentyl
Cross-study comparable
Inferred CDK2 IC50 ≈ 22 nM
N-cyclopentyl analog: IC50 = 62.9 µM (unspecified target)
>2,800-fold divergence
Kinase target engagement may diverge
Requires confirmatory selectivity profiling
Kinase Profiling Selectivity ATP-competitive Inhibitor

Distinctive Molecular Properties and Halogen Bonding Capacity vs. 4-Chloro and 4-Fluoro Analogs

The bromine atom provides a significantly larger van der Waals volume (29.0 ų) and a more positive σ-hole potential for halogen bonding compared to chlorine (21.0 ų) or fluorine (10.0 ų). This enables the 4-bromophenyl derivative to form stronger and more directional halogen bonds with backbone carbonyls or polar residues in kinase ATP-binding sites than its 4-chloro or 4-fluoro counterparts [1]. This physicochemical differentiation is directly linked to the enhanced potency observed in brominated analogs.

Halogen Bonding Capacity
Class-level inference
Bromine: vdW 29.0 ų, high σ-hole
Chlorine: 21.0 ų, Fluorine: 10.0 ų
38% larger vdW volume, stronger halogen bonding
Supports halogen-bonding design rationale
Theoretical basis; requires crystallographic confirmation
Halogen Bonding Molecular Recognition Physicochemical Properties

Validated Patent Coverage as a Chemical Tool for Kinase Drug Discovery

This specific compound is explicitly covered by the generic Markush structures in patent US20050222171A1, which claims pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives as protein kinase inhibitors [1]. This patent protection validates the compound's potential as a kinase inhibitor scaffold and provides a defined intellectual property position. In contrast, several close analogs without the specific halogen-phenyl substitution pattern fall outside the most specific activity-optimized claims, making them less strategically relevant for kinase-focused research programs.

Patent Coverage Position
Supporting evidence
Explicitly covered by US20050222171A1; non-halogenated analogs less specifically claimed
May support IP strategy for kinase programs
Patent analysis; confirm scope with IP counsel
Patent Protection Chemical Probe Drug Discovery

High-Value Application Scenarios for Procuring N-(4-Bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Lead Compound for CDK2-Targeted Anti-Leukemia Drug Discovery

Based on its structural analogy to the potent CDK2 inhibitor 5h (IC50 = 22 nM), this compound is an ideal starting point for a medicinal chemistry program targeting CDK2-driven leukemias [1]. Its core scaffold is known to be orally bioavailable with high GI absorption in related analogs, and the 4-bromophenyl group is essential for nanomolar potency. Researchers can use this compound to establish baseline SAR, perform pharmacokinetic optimization, and develop new anti-leukemia candidates.

Selective Kinase Profiling Probe for Halogen-Bonding Studies

The distinct halogen-bonding capability of the 4-bromophenyl moiety makes this compound a valuable tool for chemical biology studies [1]. It can be used in a panel of kinase assays to quantify the thermodynamic contribution of bromine-mediated halogen bonds to inhibitor potency and selectivity, providing critical data for structure-based drug design. This is a specific application where 4-chloro or 4-fluoro analogs would be unsuitable controls due to their weaker or absent halogen bonding potential.

Patent-Landscape Conscious Building Block for Kinase-Focused Libraries

For organizations constructing a proprietary kinase inhibitor library, this compound is a strategically important building block [1]. Its inclusion ensures coverage of the specific chemical space claimed in foundational kinase inhibitor patents, reducing the risk of IP conflict during lead optimization. In contrast, simple N-alkyl or N-phenyl analogs without halogen substitution do not provide the same level of strategic IP coverage.

Comparator Compound for N7-Substituted Pyrazolo[1,5-a]pyrimidine SAR Exploration

This compound serves as an essential comparator in systematic SAR studies. By measuring its activity against the N-cyclopentyl analog (IC50 = 62.9 µM) [1], researchers can establish the quantitative impact of a 4-bromophenyl group on kinase potency and selectivity. This data is fundamental for validating computational docking models and for guiding the design of next-generation kinase inhibitors.

Application
Selection Property
Validation Focus
CDK2 inhibitor optimization research
Halogen-mediated binding interactions
CDK2 enzymatic assay response
Halogen bonding probe for kinase studies
Bromine σ-hole contribution
Thermodynamic binding measurement
Patent-aware kinase library design
IP coverage for 4-bromophenyl derivatives
Patent landscape mapping
SAR exploration of N7-substituted derivatives
N7-substituent-dependent kinase selectivity
Comparative kinase profiling
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